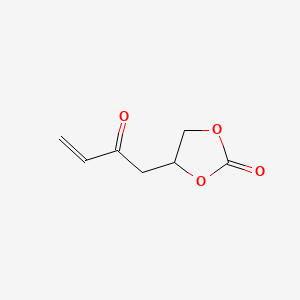

4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one

Description

4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one is a cyclic carbonate derivative featuring a 1,3-dioxolan-2-one core substituted with a 2-oxobut-3-enyl group at the 4-position. This compound belongs to the family of functionalized cyclic carbonates, which are characterized by their reactivity in ring-opening reactions, polymer synthesis, and applications in green chemistry.

Propriétés

Formule moléculaire |

C7H8O4 |

|---|---|

Poids moléculaire |

156.14 g/mol |

Nom IUPAC |

4-(2-oxobut-3-enyl)-1,3-dioxolan-2-one |

InChI |

InChI=1S/C7H8O4/c1-2-5(8)3-6-4-10-7(9)11-6/h2,6H,1,3-4H2 |

Clé InChI |

PEBALSOPRAEDNX-UHFFFAOYSA-N |

SMILES canonique |

C=CC(=O)CC1COC(=O)O1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a dioxolane derivative under controlled conditions. For example, the reaction of 2-oxobut-3-enyl glycopyranosides with tin(II) chloride dihydrate (SnCl2.2H2O) under ultrasonic vibration in ethanol at 30°C has been reported to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Reducing Agents: Tin(II) chloride dihydrate (SnCl2.2H2O) is commonly used for reduction reactions.

Solvents: Ethanol is frequently used as a solvent for these reactions.

Major Products Formed

Applications De Recherche Scientifique

4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one has several applications in scientific research:

Medicinal Chemistry: The compound and its derivatives are explored for their potential as therapeutic agents, particularly in the development of new drugs.

Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets. For instance, its reduction to aminophenyl derivatives suggests that it can act as a precursor to bioactive molecules that interact with enzymes and receptors in biological systems . The exact pathways and targets depend on the specific application and the derivative formed.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs and Their Properties

Reactivity and Functional Group Influence

- Chloromethyl Derivative : The -CH2Cl group enhances electrophilicity, making it reactive in nucleophilic substitutions. It is synthesized under mild catalytic conditions (e.g., DBU at 100°C) .

- Fluorinated Derivatives : Fluorine atoms improve thermal stability and electrochemical performance. For example, PFO-EC reduces capacity fade in Li-ion batteries by forming stable cathode surface films .

- Hydroxymethyl Derivative : The -CH2OH group enables hydrogen bonding, facilitating its use in biodegradable polymers and green solvents .

Structural and Spectroscopic Characterization

Nuclear magnetic resonance (NMR) is a critical tool for confirming the structures of 1,3-dioxolan-2-one derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.